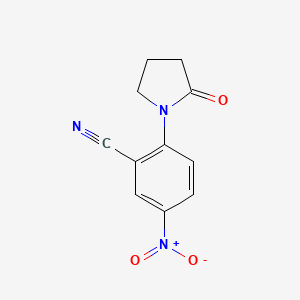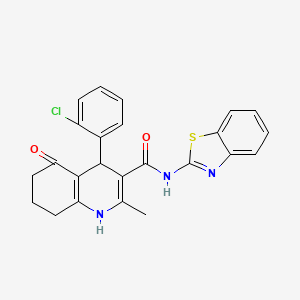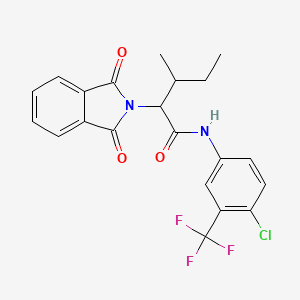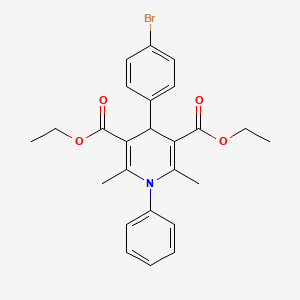![molecular formula C25H26BrClN4O B11647848 {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone](/img/structure/B11647848.png)
{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone is a complex organic compound that features a quinazoline core substituted with bromine and chlorine atoms, a piperazine ring, and a cyclohexylmethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with appropriate reagents.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of Cyclohexylmethanone Group: The final step involves the attachment of the cyclohexylmethanone group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be performed on the quinazoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
科学研究应用
Chemistry
In chemistry, {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of {4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone: shares similarities with other quinazoline derivatives, such as gefitinib and erlotinib, which are used in cancer treatment.
Piperazine derivatives: Compounds like piperazine and its analogs are also similar in structure and function.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C25H26BrClN4O |
|---|---|
分子量 |
513.9 g/mol |
IUPAC 名称 |
[4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C25H26BrClN4O/c26-18-10-11-22-20(16-18)23(19-8-4-5-9-21(19)27)29-25(28-22)31-14-12-30(13-15-31)24(32)17-6-2-1-3-7-17/h4-5,8-11,16-17H,1-3,6-7,12-15H2 |
InChI 键 |
INQKCOSMXJNKQC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11647773.png)
![3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol](/img/structure/B11647784.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11647791.png)
![methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11647798.png)
![N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B11647799.png)
![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)

![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647836.png)
